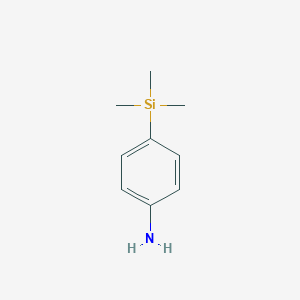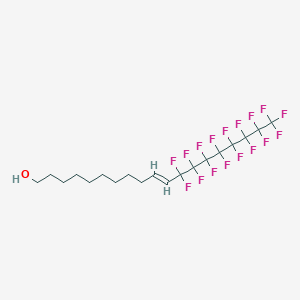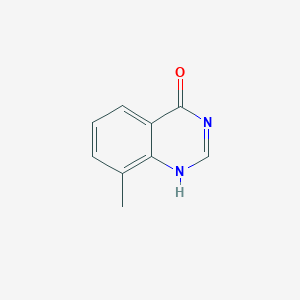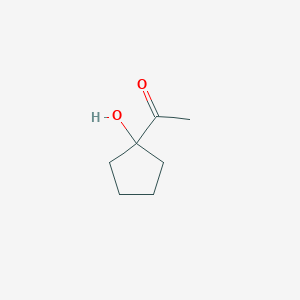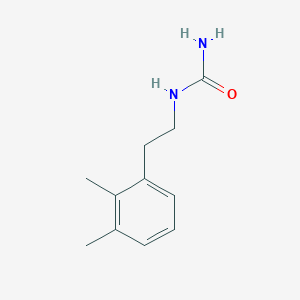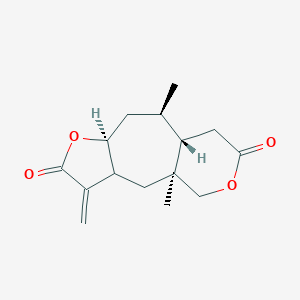
Vermeerin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vermeerin is a compound that has recently gained attention in the scientific community for its potential applications in research. This compound is a synthetic derivative of a natural product found in marine sponges, and it has been shown to have a wide range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Vermeerin, isolated from the Argentinean plant Hymenoxys robusta, has demonstrated specific antimicrobial activity against Staphylococcus aureus. It was found to be effective in bioactivity assays without exhibiting toxicity to human-derived macrophages (Fortuna et al., 2011).
Insecticidal and Antifeedant Activities
In a study investigating the insecticidal and antifeedant activities of compounds from Hymenoxys robusta, vermeerin showed a high antifeedant effect against Spodoptera exigua, commonly known as armyworm. This suggests its potential in developing pest control products (Juárez et al., 2014).
Cytotoxicity Studies
Vermeerin, along with other sesquiterpene lactones like geigerin and vermeeric acid, has been studied for its cytotoxicity in a murine myoblast cell line (C2C12). This research is significant for understanding the toxicological profile of these compounds and their potential effects on muscle cells (Botha et al., 2017).
Disorganization of Cytoskeletal Proteins
Research on murine myoblast cells (C2C12) exposed to geigerin, which is structurally related to vermeerin, showed concentration-dependent cytotoxic responses. The study observed a significant impact on cytoskeletal proteins, particularly desmin, which is relevant for understanding the muscle lesions observed in "vermeersiekte" caused by ingestion of toxic Geigeria species (Botha et al., 2019).
Propiedades
Número CAS |
16983-23-6 |
|---|---|
Nombre del producto |
Vermeerin |
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(1S,3R,7S,9R,10S)-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione |
InChI |
InChI=1S/C15H20O4/c1-8-4-12-10(9(2)14(17)19-12)6-15(3)7-18-13(16)5-11(8)15/h8,10-12H,2,4-7H2,1,3H3/t8-,10-,11+,12+,15-/m1/s1 |
Clave InChI |
GKYRUDQNQRLJRF-UXVFLIALSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CC(=O)OC3)C)C(=C)C(=O)O2 |
SMILES |
CC1CC2C(CC3(C1CC(=O)OC3)C)C(=C)C(=O)O2 |
SMILES canónico |
CC1CC2C(CC3(C1CC(=O)OC3)C)C(=C)C(=O)O2 |
Sinónimos |
vermeerin vermeerin, (3aR-(3aalpha,4abeta,8aalpha,9alpha,10aalpha))-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



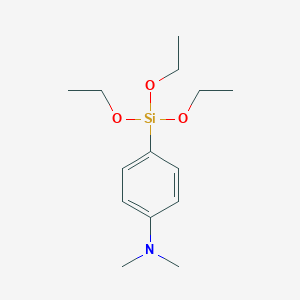
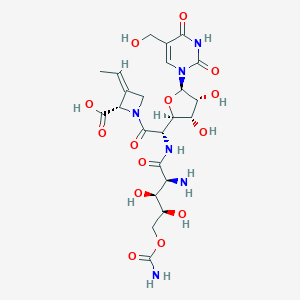
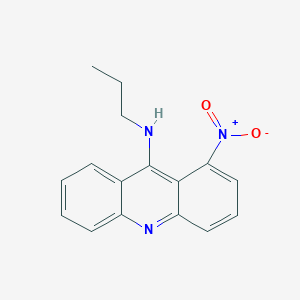
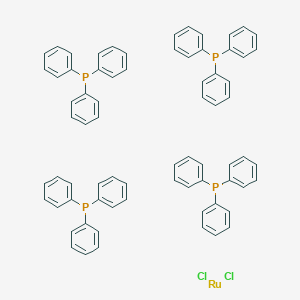
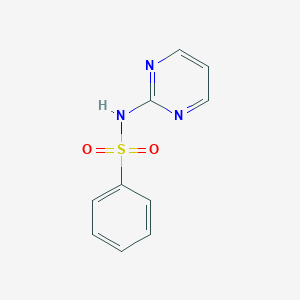
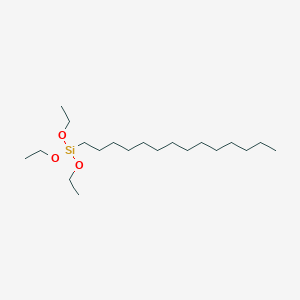
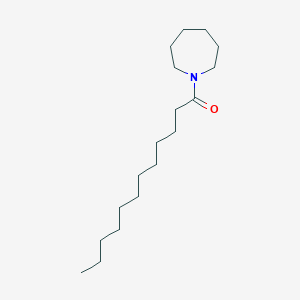
![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)

